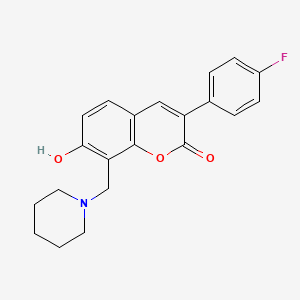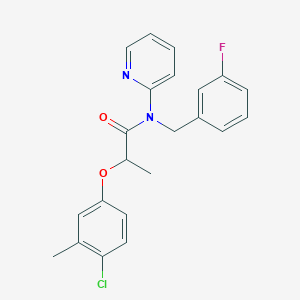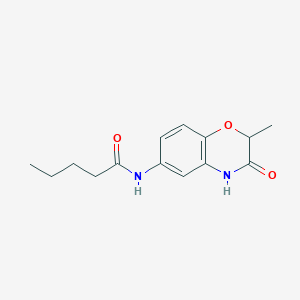![molecular formula C27H26ClN3O3 B14979608 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14979608.png)
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions
Pyrrolidinone Core Synthesis: The pyrrolidinone core can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Benzodiazole Introduction: The benzodiazole moiety can be introduced through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.
Chlorophenoxy Group Addition: The chlorophenoxy group can be added via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with GABA receptors, potentially modulating neurotransmitter activity. The chlorophenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: Compounds like 3-hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibit similar structural features and biological activities.
Benzodiazole Derivatives: Compounds containing the benzodiazole moiety, such as certain benzodiazepines, share similar pharmacological properties.
Uniqueness
What sets 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H26ClN3O3 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-10-12-20(13-11-18)30-15-19(14-26(30)33)27-29-23-7-3-4-8-24(23)31(27)16-21(32)17-34-25-9-5-2-6-22(25)28/h2-13,19,21,32H,14-17H2,1H3 |
InChI Key |
MOACVQFDEDQHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979526.png)
![N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979534.png)
![5-[(heptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14979541.png)


![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B14979566.png)


![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B14979585.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14979587.png)
![2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14979588.png)
![1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B14979591.png)
![N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B14979596.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979616.png)
